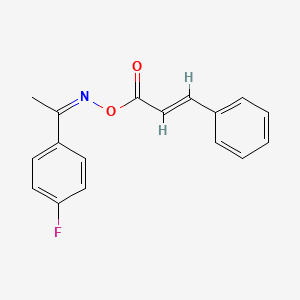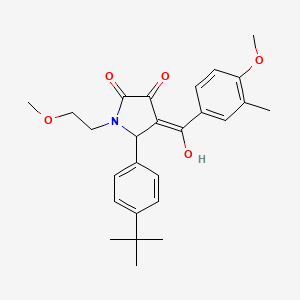![molecular formula C21H18BrNO B5428872 4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide](/img/structure/B5428872.png)
4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide, also known as HPP+ or dihydrorhodamine 123, is a fluorescent dye commonly used in scientific research. This compound is a cationic dye that is positively charged and is taken up by cells through the mitochondrial membrane potential. HPP+ has been used in a variety of applications, including as a mitochondrial probe, a marker for oxidative stress, and a tool for studying the mechanisms of cell death.
Mecanismo De Acción
The mechanism of action of 4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide+ involves the uptake of the compound by the mitochondria and its accumulation in the matrix. The fluorescence of this compound+ is dependent on the mitochondrial membrane potential, which is a measure of the electrochemical gradient across the inner mitochondrial membrane. Changes in the membrane potential can lead to changes in the fluorescence of this compound+, which can be used to study mitochondrial function.
Biochemical and Physiological Effects:
This compound+ has been shown to have no significant effects on mitochondrial function or cell viability at low concentrations. However, at higher concentrations, this compound+ can induce oxidative stress and lead to cell death. This property has been used to study the mechanisms of cell death, as well as to develop therapies for diseases such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide+ in lab experiments include its high sensitivity and specificity for mitochondrial membrane potential, as well as its ease of use and compatibility with a variety of experimental systems. However, the limitations of this compound+ include its potential toxicity at high concentrations, as well as its limited ability to penetrate cell membranes.
Direcciones Futuras
There are many potential future directions for research involving 4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide+. These include the development of new fluorescent probes for mitochondrial function, the study of the role of mitochondrial dysfunction in disease, and the development of new therapies for diseases such as cancer. Additionally, new methods for the synthesis and purification of this compound+ could lead to improvements in its effectiveness and safety for use in scientific research.
Métodos De Síntesis
The synthesis of 4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide+ involves the reaction of pyridine with benzaldehyde and 3-hydroxybenzaldehyde in the presence of a catalyst such as hydrochloric acid. The resulting product is then treated with bromine to form the final compound, this compound+.
Aplicaciones Científicas De Investigación
4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide+ has been extensively used in scientific research as a fluorescent probe for mitochondrial membrane potential. This compound is taken up by the mitochondria and accumulates in the matrix, where it fluoresces upon excitation. This property has been used to study mitochondrial function, as well as to detect changes in mitochondrial membrane potential in response to various stimuli.
Propiedades
IUPAC Name |
3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO.BrH/c1-17(20-7-3-2-4-8-20)22-14-12-18(13-15-22)10-11-19-6-5-9-21(23)16-19;/h2-16H,1H2;1H/b11-10+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKECGDCWETXSJR-ASTDGNLGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)[N+]2=CC=C(C=C2)C=CC3=CC(=CC=C3)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C1=CC=CC=C1)[N+]2=CC=C(C=C2)/C=C/C3=CC(=CC=C3)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B5428791.png)
![1-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5428809.png)

![N~2~-{[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5428816.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-1,2,6-thiadiazinane 1,1-dioxide](/img/structure/B5428823.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B5428832.png)
![1-methyl-5-(2-methylphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5428839.png)
![4-fluoro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5428847.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(2-methyl-1H-imidazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5428856.png)
![5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5428861.png)
![5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4-propylpyrimidine](/img/structure/B5428876.png)
![4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5428881.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5428888.png)